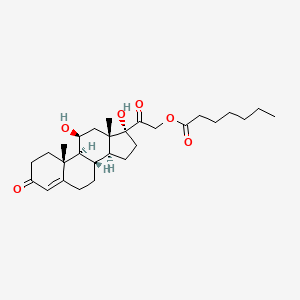![molecular formula C23H20O4 B13800983 [1-(Biphenyl-4-yl)-2-phenylethyl]malonic acid CAS No. 56181-63-6](/img/structure/B13800983.png)
[1-(Biphenyl-4-yl)-2-phenylethyl]malonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(Biphenyl-4-yl)-2-phenylethyl]malonic acid: is an organic compound characterized by the presence of a biphenyl group and a phenylethyl group attached to a malonic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Biphenyl-4-yl)-2-phenylethyl]malonic acid typically involves the reaction of biphenyl and phenylethyl derivatives with malonic acid or its esters. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the malonic acid, followed by the addition of the biphenyl and phenylethyl groups .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow reactors and high-throughput screening can be employed to enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: [1-(Biphenyl-4-yl)-2-phenylethyl]malonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or alkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, [1-(Biphenyl-4-yl)-2-phenylethyl]malonic acid is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in biological research to study the interactions of biphenyl and phenylethyl groups with biological molecules. It may serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine: In medicine, derivatives of this compound may exhibit pharmacological activities, making them candidates for drug development. Research into their potential as anti-inflammatory, antimicrobial, or anticancer agents is ongoing .
Industry: Industrially, the compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its structural features make it suitable for applications in coatings, adhesives, and electronic materials .
Mécanisme D'action
The mechanism of action of [1-(Biphenyl-4-yl)-2-phenylethyl]malonic acid involves its interaction with specific molecular targets and pathways. The biphenyl and phenylethyl groups can engage in π-π stacking interactions with aromatic residues in proteins, influencing their function. Additionally, the malonic acid core can chelate metal ions, affecting enzymatic activities and signaling pathways .
Comparaison Avec Des Composés Similaires
2-Methyl-2-(2-fluoro-1,1’-biphenyl-4-yl)malonic acid diethyl ester: This compound shares a similar biphenyl structure but differs in the presence of a fluorine atom and ester groups.
Phenolic compounds from Dendrobium brymerianum: These compounds also contain aromatic rings and exhibit biological activities, but their structures and functional groups differ significantly.
Uniqueness: [1-(Biphenyl-4-yl)-2-phenylethyl]malonic acid is unique due to its combination of biphenyl and phenylethyl groups attached to a malonic acid core
Propriétés
Numéro CAS |
56181-63-6 |
|---|---|
Formule moléculaire |
C23H20O4 |
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
2-[2-phenyl-1-(4-phenylphenyl)ethyl]propanedioic acid |
InChI |
InChI=1S/C23H20O4/c24-22(25)21(23(26)27)20(15-16-7-3-1-4-8-16)19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-14,20-21H,15H2,(H,24,25)(H,26,27) |
Clé InChI |
QUFVZWVTYPOLSK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(C2=CC=C(C=C2)C3=CC=CC=C3)C(C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


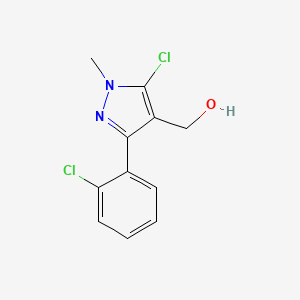
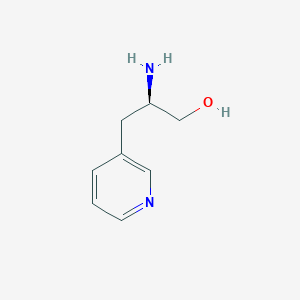
![1H-Pyrimido[4,5-f][1,3,5]triazepine](/img/structure/B13800915.png)
![3-[3-(2-Iodoacetamido)propylcarbamoyl]-PROXYL](/img/structure/B13800929.png)

![7,10-diazoniatricyclo[8.4.0.02,7]tetradeca-1(14),2,4,6,10,12-hexaene;diiodide](/img/structure/B13800946.png)
![Furo[2,3-g]-1,2-benzisoxazole](/img/structure/B13800948.png)
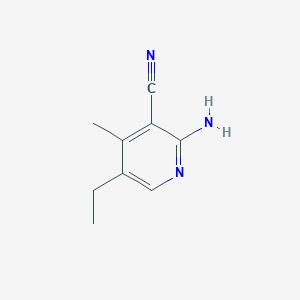
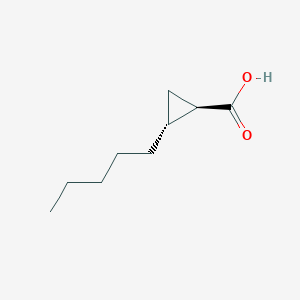
![Piperazine, 1,4-bis[(1,1-dimethylethyl)thio]-](/img/structure/B13800965.png)

